molecular formula C8H20N2O3S B4051149 2-[(2-methoxy-1-methylethyl)amino]-N,N-dimethylethanesulfonamide

2-[(2-methoxy-1-methylethyl)amino]-N,N-dimethylethanesulfonamide

Cat. No.: B4051149
M. Wt: 224.32 g/mol
InChI Key: DQUWUSLADFNHKY-UHFFFAOYSA-N
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Description

2-[(2-methoxy-1-methylethyl)amino]-N,N-dimethylethanesulfonamide is a useful research compound. Its molecular formula is C8H20N2O3S and its molecular weight is 224.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.11946368 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

2-[(2-methoxy-1-methylethyl)amino]-N,N-dimethylethanesulfonamide serves as a starting point or intermediate in the synthesis of complex organic compounds. For example, research has outlined methods for the efficient synthesis of vinylsulfones and vinylsulfonamides, which exhibit a wide range of biological activities and are utilized in synthetic organic chemistry due to their roles as active agents in various reactions such as 1,4-addition and electrocyclization (Kharkov University Bulletin Chemical Series, 2020). Additionally, the compound has been used in the creation of mesosulfuron-methyl, highlighting a synthetic route characterized by cost-effectiveness and high yield, promising for industrial application (Fine chemicals, 2013).

Photodynamic Therapy Applications

The incorporation of certain derivatives of this compound into zinc phthalocyanines has been explored for photodynamic therapy (PDT). A study presented the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating significant potential as Type II photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties (Journal of Molecular Structure, 2020). This is crucial for the treatment of cancer in PDT, as these properties enable effective destruction of cancerous cells upon light activation.

Environmental and Material Science

In material science, research involving this compound focuses on the development of new materials with specific properties. A study detailed the synthesis of novel sulfonated thin-film composite nanofiltration membranes, employing sulfonated aromatic diamine monomers derived from the compound. These membranes exhibited improved water flux and dye rejection capabilities, making them suitable for the treatment of dye solutions in water purification processes (Journal of Membrane Science, 2012).

Biosynthesis of Halogenated Compounds

Furthermore, the biosynthesis of halogenated methanes, which are significant as pre-industrial chemical stressors in the environment, involves mechanisms that could potentially utilize compounds similar to this compound. Studies have investigated the chemical pathways for the biogenic formation of halomethanes, suggesting diverse biosynthesis pathways including methylation of halide ions and haloform reactions, which could be relevant to understanding environmental impacts of natural and anthropogenic halogenated compounds (Chemosphere, 1998).

Properties

IUPAC Name

2-(1-methoxypropan-2-ylamino)-N,N-dimethylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O3S/c1-8(7-13-4)9-5-6-14(11,12)10(2)3/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUWUSLADFNHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCCS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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